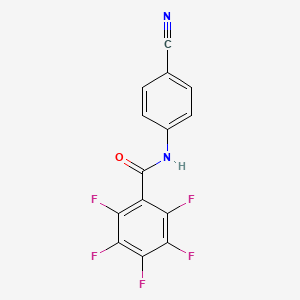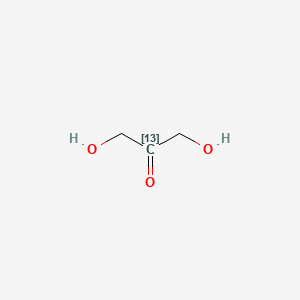![molecular formula C34H20N6O4 B14136574 2,6-bis{4-[(E)-phenyldiazenyl]phenyl}pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone CAS No. 34072-53-2](/img/structure/B14136574.png)
2,6-bis{4-[(E)-phenyldiazenyl]phenyl}pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-bis{4-[(E)-phenyldiazenyl]phenyl}pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of pyrrolo[3,4-f]isoindole derivatives, which are characterized by their fused ring systems and diverse functional groups. The presence of phenyldiazenyl groups adds to its chemical versatility, making it a subject of interest in organic synthesis and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis{4-[(E)-phenyldiazenyl]phenyl}pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of pyromellitic dianhydride with potassium cyanate in dimethylformamide (DMF) under reflux conditions to form pyromellitic diimide . This intermediate is then reacted with ethyl chloroacetate in refluxing absolute ethanol to yield diethyl 2,2’-[1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl]diacetate . Subsequent treatment with hydrazine hydrate and condensation with substituted pyridine-2-carbaldehydes in ethanol, followed by cyclization with thioglycolic acid in the presence of zinc chloride, produces the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反应分析
Types of Reactions
2,6-bis{4-[(E)-phenyldiazenyl]phenyl}pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the phenyldiazenyl groups to corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated derivatives.
科学研究应用
2,6-bis{4-[(E)-phenyldiazenyl]phenyl}pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes
作用机制
The mechanism of action of 2,6-bis{4-[(E)-phenyldiazenyl]phenyl}pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone involves its interaction with specific molecular targets and pathways. The compound’s phenyldiazenyl groups can undergo redox reactions, influencing cellular redox states and modulating enzyme activities. Additionally, its planar structure allows for intercalation into DNA, potentially disrupting DNA replication and transcription processes .
相似化合物的比较
Similar Compounds
- 2,6-Bis[2-(4-chlorophenyl)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone
- 2,6-Bis(4-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone
- 3,6-Bis(4-[1,3]dioxolan-2-yl-phenyl)-2,5-dihydro-2,5-bis(phenylmethyl)pyrrolo[3,4-c]pyrrole-1,4-dione
Uniqueness
Compared to similar compounds, 2,6-bis{4-[(E)-phenyldiazenyl]phenyl}pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone stands out due to its unique phenyldiazenyl groups, which impart distinct redox properties and potential for diverse chemical modifications. Its structural features make it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
34072-53-2 |
|---|---|
分子式 |
C34H20N6O4 |
分子量 |
576.6 g/mol |
IUPAC 名称 |
2,6-bis(4-phenyldiazenylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone |
InChI |
InChI=1S/C34H20N6O4/c41-31-27-19-29-30(34(44)40(33(29)43)26-17-13-24(14-18-26)38-36-22-9-5-2-6-10-22)20-28(27)32(42)39(31)25-15-11-23(12-16-25)37-35-21-7-3-1-4-8-21/h1-20H |
InChI 键 |
PJWAFIVEWINPRW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3C(=O)C4=CC5=C(C=C4C3=O)C(=O)N(C5=O)C6=CC=C(C=C6)N=NC7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl {[3-cyano-4-(4-ethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B14136498.png)
![1-[3,4-Bis[(4-nitrophenyl)methoxy]phenyl]ethanone](/img/structure/B14136499.png)


![5-[cyclohexyl(phenyl)methyl]-3H-1,3,4-oxadiazole-2-thione](/img/structure/B14136512.png)
![2-(benzylsulfanyl)-9-methyl-3-[(E)-(phenylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14136517.png)

![N-benzyl-2-(2,3,4,4a,6,6a,7,8,10a,10b-decahydro-1H-benzo[c]chromen-6-yl)-N,N,2-trimethylpropan-1-aminium](/img/structure/B14136523.png)
![4-[(2,5-Difluorobenzoyl)amino]butanoic acid](/img/structure/B14136524.png)


![N-(Phenylmethyl)[1,1-biphenyl]-2-amine](/img/structure/B14136556.png)

![(2R)-2-Fluoro-3-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)propyl methanesulfonate](/img/structure/B14136564.png)
